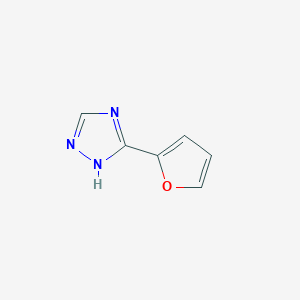

3-(2-Furyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRECSUVFISSLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Furyl 1h 1,2,4 Triazole and Its Analogs

Classical Cyclization Approaches to 1,2,4-Triazole (B32235) Ring Systems

Traditional methods for the construction of the 1,2,4-triazole ring remain fundamental in organic synthesis. These approaches typically involve the cyclization of linear precursors under specific reaction conditions.

Synthesis from Thiosemicarbazide (B42300) Derivatives

A prevalent and versatile method for synthesizing 3-(2-furyl)-1,2,4-triazole scaffolds involves the cyclization of furan-containing thiosemicarbazide precursors. researchgate.netnih.gov This pathway is initiated by the reaction of a furan-derived hydrazide with an appropriate isothiocyanate to form an N,N'-disubstituted thiosemicarbazide. Subsequent intramolecular cyclization of this intermediate, typically facilitated by a basic medium such as sodium hydroxide, leads to the formation of the 1,2,4-triazole-3-thiol ring system. nih.govniscpr.res.in The furan (B31954) ring is introduced via the initial choice of the carboxylic acid hydrazide, in this case, 2-furoic acid hydrazide.

| Starting Material | Reagent | Reaction Condition | Product |

|---|---|---|---|

| 2-Furoic acid hydrazide | Aryl/Alkyl isothiocyanate | 1. Reflux in solvent (e.g., ethanol) 2. Alkaline solution (e.g., 2N NaOH), reflux | 4-Aryl/Alkyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol |

| Furan-based thiosemicarbazides | Base (e.g., KOH) | Cyclization reaction | Furan-based 1,2,4-triazoles |

The disappearance of characteristic C=O and certain N-H stretching bands in the IR spectra, along with the appearance of a C=N band, confirms the successful cyclization from the thiosemicarbazide to the triazole. researchgate.netmdpi.com Similarly, 1H NMR spectroscopy provides definitive evidence, showing the disappearance of specific thiosemicarbazide protons and the appearance of the characteristic triazole ring protons. researchgate.net

Routes Involving Hydrazides and Isothiocyanates

The reaction between acid hydrazides and isothiocyanates is a cornerstone for the synthesis of 1,2,4-triazole precursors. researchgate.net Specifically, 2-furoic hydrazide can be reacted with various aryl or alkyl isothiocyanates to yield 1-(2-furoyl)-4-substituted thiosemicarbazides. mdpi.com This addition reaction typically proceeds by refluxing the reactants in a suitable solvent like benzene (B151609) or ethanol. mdpi.commdpi.com

The resulting thiosemicarbazide intermediate is then cyclized, most commonly under basic conditions, to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.com The choice of the substituent on the isothiocyanate dictates the group at the N-4 position of the resulting triazole ring, allowing for the introduction of diverse functionalities. This method is highly efficient, often providing the intermediate thiosemicarbazides and the final triazole products in high yields. nih.govmdpi.com

Condensation Reactions for Triazole Formation

Condensation reactions provide another major avenue to the 1,2,4-triazole core. Named reactions such as the Pellizzari and Einhorn-Brunner reactions are classical examples of this approach.

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.org In the context of synthesizing furyl-substituted triazoles, this would involve the condensation of a furan-containing amide with an acyl hydrazide. scispace.com This reaction typically requires high temperatures and long reaction times, and the yields can be variable. wikipedia.org

The Einhorn-Brunner reaction is the acid-catalyzed condensation of hydrazines with diacylamines (imides) to yield an isomeric mixture of 1,2,4-triazoles. wikipedia.orgwikipedia.orgdrugfuture.com This reaction was first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner. wikipedia.orgwikipedia.org To synthesize a 3-(2-furyl)-1,2,4-triazole via this route, a diacylamine incorporating a furoyl group would be reacted with hydrazine (B178648) or a substituted hydrazine in the presence of a weak acid. scispace.comresearchgate.net The regioselectivity of the reaction depends on the nature of the acyl groups in the imide. wikipedia.org

Modern and Efficient Synthetic Strategies

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic strategies have been developed. These include microwave-assisted synthesis and multicomponent reactions, which offer significant advantages in terms of efficiency and environmental impact. rsc.org

Microwave-Assisted Synthesis Protocols for Accelerated Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. pnrjournal.comiosrjournals.org The synthesis of 1,2,4-triazole derivatives, including those with a furan substituent, has been shown to be highly amenable to microwave-assisted techniques. nih.gov The key advantages include a drastic reduction in reaction time from hours to minutes and enhanced energy efficiency. rsc.orgnih.gov

For instance, the cyclization of thiosemicarbazides to form 1,2,4-triazoles, which conventionally requires several hours of reflux, can be completed in a matter of minutes under microwave irradiation. nih.govscielo.org.za Similarly, the reaction of hydrazides with isothiocyanates can be expedited. scispace.com This technology allows for rapid optimization of reaction conditions and the swift generation of libraries of compounds for biological screening. iosrjournals.org The selective absorption of microwave energy by polar molecules in the reaction mixture leads to efficient and uniform heating, minimizing the formation of byproducts. pnrjournal.com

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| Cyclization of Thiosemicarbazide | Hours | Minutes nih.gov | Often significant iosrjournals.orgnih.gov |

| Condensation of Hydrazide and Nitrile | > 4 hours | ~ 1 minute nih.gov | Reported up to 85% nih.gov |

| Formation of 1,3,4-Oxadiazole from Triazole | Several hours | ~ 10 minutes nih.gov | Noted nih.gov |

One-Pot Multicomponent Reactions for Triazole Scaffolds

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules. nih.gov These reactions involve combining three or more reactants in a single vessel to form a product that incorporates portions of all the starting materials. Several MCRs have been developed for the synthesis of 1,2,4-triazole scaffolds. rsc.org

For example, a process for the direct synthesis of 1-aryl-1,2,4-triazoles from anilines, aminopyridines, or pyrimidines in a single reactor has been developed. nih.govorganic-chemistry.org While not specific to the 3-(2-furyl) derivative, the principles can be adapted. Such strategies streamline the synthetic process, reduce waste by eliminating the need for isolation and purification of intermediates, and save time and resources. The development of novel MCRs for the direct synthesis of highly functionalized 3-(2-furyl)-1H-1,2,4-triazoles is an active area of research, promising more sustainable and efficient access to these valuable compounds.

Solid-Phase Synthesis Techniques for Substituted 1,2,4-Triazoles

Solid-phase synthesis has become a cornerstone in combinatorial chemistry and medicinal chemistry for the generation of libraries of small organic molecules, including substituted 1,2,4-triazoles. This methodology offers significant advantages over traditional solution-phase synthesis, such as simplified purification procedures, the ability to drive reactions to completion using excess reagents, and amenability to automation.

Another effective solid-phase strategy for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles utilizes resin-bound acylhydrazines. scispace.com In a reported procedure, an acylhydrazide resin is treated with an orthoester in the presence of alum (KAl(SO₄)₂·12H₂O) at an elevated temperature. scispace.com This reaction leads to the formation of the desired trisubstituted 1,2,4-triazole, which can then be cleaved from the resin.

The selection of the solid support and the linker is crucial in solid-phase synthesis. The Merrifield resin is a commonly used solid support due to its robust nature and compatibility with a wide range of reaction conditions. The choice of linker dictates the conditions required for the final cleavage of the product from the resin, allowing for a diverse range of functional groups to be incorporated into the final molecule.

The following table summarizes a representative solid-phase synthesis of a substituted 1,2,4-triazole derivative:

| Step | Reactants and Reagents | Key Intermediate/Product | Monitoring Technique |

| 1 | Merrifield resin, Carbon disulfide, Fmoc-hydrazine | Polymer-bound dithiocarbazate | ATR-FTIR |

| 2 | Polymer-bound dithiocarbazate, Cyanocarboimidates | Resin-bound 1,2,4-triazole | ATR-FTIR |

| 3 | Resin-bound 1,2,4-triazole, Various amines | 1,2,4-triazole derivatives | LC/MS, ¹H NMR, ¹³C NMR |

Chemical Reactivity and Derivatization Strategies of 3 2 Furyl 1h 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring is an aromatic system characterized by the presence of three nitrogen atoms, which makes it electron-deficient. researchgate.net This electronic nature generally renders the ring's carbon atoms resistant to electrophilic substitution. Instead, electrophilic attack, such as alkylation or acylation, typically occurs at the ring's nitrogen atoms. nih.gov

The 1,2,4-triazole molecule is amphoteric, capable of being both protonated and deprotonated. wikipedia.org The N-H proton is acidic (pKa of 10.26), and its removal with a base generates the triazolate anion. wikipedia.org This anion is a potent nucleophile and readily reacts with various electrophiles. In S-substituted thio-triazoles, alkylating agents preferentially attack the N1 and N2 positions. dergipark.org.tr

Conversely, the electron-deficient character of the ring facilitates nucleophilic substitution at the carbon atoms, particularly if a leaving group is present. nih.gov While direct C-H functionalization of 1,2,4-triazoles is challenging, recent studies have explored methods like C-H activation to functionalize the triazole backbone, although this remains an underdeveloped area compared to its 1,2,3-triazole isomer. nih.gov

Functionalization and Modification of the Furan (B31954) Moiety

In contrast to the triazole ring, the furan moiety is an electron-rich five-membered heterocycle. The oxygen atom donates electron density to the ring, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.compearson.com Electrophilic aromatic substitution on furan preferentially occurs at the C2 (or α) position, as the carbocation intermediate formed during this attack is better stabilized by resonance. pearson.comquora.comquora.comstudy.com In 3-(2-Furyl)-1H-1,2,4-triazole, the furan ring is already substituted at the C2 position by the triazole ring. Therefore, further electrophilic substitution is expected to occur at the C5 position, which is the other activated α-position.

However, the electron-withdrawing nature of the attached 1,2,4-triazole ring has a deactivating effect on the furan ring, making it less susceptible to electrophilic attack than unsubstituted furan. Despite this deactivation, the inherent reactivity of the furan ring often allows for functionalization under appropriate conditions. sci-hub.box Synthetic strategies can also involve dearomatization of the furan ring to create dienamine-like intermediates for cycloaddition reactions, followed by rearomatization. researchgate.net Furthermore, thermolysis of specific furan derivatives, such as 2-(2-azidobenzyl)furans, can induce ring-opening reactions, leading to the formation of new structures like functionalized indoles. researchgate.net

Formation of Fused Heterocyclic Systems Containing the 1,2,4-Triazole Nucleus

A primary derivatization strategy for this compound involves using it as a precursor for building more complex, fused heterocyclic systems. This is typically achieved by first converting the parent compound into 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, a key intermediate that possesses multiple nucleophilic sites for cyclization reactions. nih.gov

Triazolo[3,4-b]-1,3,4-thiadiazole Systems

The fusion of a 1,3,4-thiadiazole (B1197879) ring to the 1,2,4-triazole core results in the formation of the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole system. A prevalent synthetic route involves the reaction of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with various carboxylic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃). nih.govresearchgate.netnuph.edu.ua This one-step cyclocondensation reaction is efficient for producing a variety of 6-aryl or 6-alkyl substituted derivatives. nih.gov Another approach involves reacting the triazole-thiol intermediate with reagents like alkyl/aryl isothiocyanates. nih.gov

The table below summarizes the synthesis of several 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles.

| 6-Aryl Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 2-Aminophenyl | 46 | 144-146 | nih.gov |

| 4-Methoxyphenyl | 61 | 177-179 | nih.gov |

| 2-Nitrophenylmethyl | 59 | 187-189 | nih.gov |

| 2,4-Dichlorophenoxymethyl | 51 | 193-195 | nih.gov |

Triazolo[3,4-b]thiadiazine Frameworks

The synthesis of 7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine frameworks is commonly achieved through the reaction of 4-amino-1,2,4-triazole-3-thiol (B7722964) intermediates with α-halocarbonyl compounds, such as substituted phenacyl bromides. nih.govsemanticscholar.orgmanipal.edu This reaction proceeds via initial S-alkylation of the thiol group, followed by an intramolecular cyclization to form the six-membered thiadiazine ring. nih.gov Other bielectrophilic reagents used for this purpose include hydrazonoyl chlorides and α,β-unsaturated ketones. nih.govsemanticscholar.orgresearchgate.net For instance, new series of 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazines have been synthesized from the corresponding 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol by reacting it with 4-substituted phenacyl bromides. nih.gov

Other Fused Ring Architectures Incorporating the 1,2,4-Triazole Unit

The versatility of the 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol intermediate extends to the synthesis of other fused systems. For example, reaction with 2,3-dichloroquinoxaline (B139996) can yield complex annulated structures like triazolothiadiazinoquinoxalines. tandfonline.com The development of novel synthetic routes, such as those based on the interaction with 3-phenyl-2-propynal, has opened pathways to isomeric classes like 7-benzylidene- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazines and 8-phenyl- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazepines. semanticscholar.org

Synthesis of Poly-substituted 1,2,4-Triazole Derivatives

The synthesis of poly-substituted 1,2,4-triazoles starting from furan-based precursors is a well-established strategy. A common starting material is furan-2-carboxylic acid hydrazide. nih.govnih.gov This compound can be reacted with various aryl isothiocyanates to produce 1-(2-furoyl)-4-substituted thiosemicarbazides. nih.gov Subsequent intramolecular cyclization of these thiosemicarbazides in an alkaline medium yields 5-(furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols, effectively introducing a substituent at the N4 position of the triazole ring. nih.govnih.gov

Alternatively, furan-2-carboxylic acid hydrazide can be converted to potassium 3-(2-furoyl)dithiocarbazate, which upon reaction with hydrazine (B178648) hydrate, cyclizes to form 4-amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. nih.gov The amino group at the N4 position can then be derivatized, for example, by condensation with aldehydes to form azomethines (Schiff bases). nih.gov General methods for synthesizing substituted 1,2,4-triazoles, such as the Pellizzari reaction or the Einhorn-Brunner reaction, can also be adapted using furan-containing starting materials to generate a wide array of derivatives. uthm.edu.myscispace.com

The table below outlines the synthesis of key intermediates and poly-substituted derivatives starting from furan-2-carboxylic acid hydrazide.

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Furan-2-carboxylic acid hydrazide | 1. CS₂/KOH 2. Hydrazine hydrate | 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | nih.gov |

| Furan-2-carboxylic acid hydrazide | Aryl isothiocyanate | 1-(2-Furoyl)-4-aryl-thiosemicarbazide | nih.gov |

| 1-(2-Furoyl)-4-aryl-thiosemicarbazide | Base (e.g., NaOH) | 5-(Furan-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiol | nih.gov |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 2 Furyl 1h 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(2-furyl)-1H-1,2,4-triazole derivatives, providing definitive information about the molecular framework. urfu.runih.gov

¹H NMR: The proton NMR spectra of these compounds display characteristic signals corresponding to the protons of the furan (B31954) and triazole rings. The furan ring protons typically appear as multiplets in the aromatic region. The C5-proton of the 1,2,4-triazole (B32235) ring resonates as a distinct singlet. The NH proton of the triazole ring is also observed, often as a broad singlet, and its chemical shift can be influenced by solvent and concentration. urfu.runih.gov The position of signals for substituted derivatives depends significantly on the nature of the substituents on the benzal moiety. nih.gov

¹³C NMR: The ¹³C NMR spectra provide crucial information about the carbon skeleton. The carbon atoms of both the furan and triazole rings show distinct resonances. The C3 and C5 carbons of the 1,2,4-triazole ring are particularly characteristic. urfu.ruacs.org For instance, in some derivatives, the C=S carbon in a thione-substituted triazole appears at around 182.04 ppm, confirming the thione tautomeric form. acs.org

2D-NMR: Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the assignments made from 1D spectra. rsc.org These experiments are invaluable for unequivocally assigning the signals of the furan and triazole moieties, especially in complex substituted derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Furan Protons | 6.5 - 7.8 |

| ¹H | Triazole C5-H | 8.0 - 9.0 |

| ¹H | Triazole N-H | 12.0 - 14.0 (broad) |

| ¹³C | Furan Carbons | 110 - 150 |

| ¹³C | Triazole C3 & C5 | 145 - 165 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound derivatives.

FT-IR Spectroscopy: The FT-IR spectra of these compounds exhibit characteristic absorption bands that confirm their structural features. Key vibrational modes include:

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H group in the triazole ring. researchgate.netnih.gov

C-H Stretching: Aromatic C-H stretching vibrations from both the furan and triazole rings are typically observed around 3000-3100 cm⁻¹. researchgate.net

C=N and C=C Stretching: Strong absorptions in the 1450-1650 cm⁻¹ range are assigned to the C=N and C=C stretching vibrations within the heterocyclic rings. nih.gov

Ring Vibrations: The characteristic in-plane and out-of-plane bending vibrations of the furan and triazole rings appear in the fingerprint region (below 1500 cm⁻¹).

C-O-C Stretching: The furan ring's asymmetric and symmetric C-O-C stretching vibrations are also identifiable.

Assignments of observed bands are often facilitated by computation of the spectra using density functional theory (DFT). nih.gov

Table 2: Key FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| Stretching | Triazole N-H | 3100 - 3300 |

| Stretching | Aromatic C-H | 3000 - 3100 |

| Stretching | C=N / C=C | 1450 - 1650 |

| Stretching | Furan C-O-C | 1000 - 1250 |

| Bending | Ring (In-plane/Out-of-plane) | < 1500 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations of the aromatic rings, aiding in a comprehensive functional group analysis.

High-Resolution Mass Spectrometry (HRMS) in Accurate Compound Identification

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is a powerful tool for the precise determination of the molecular weight and elemental composition of this compound derivatives. nih.govnih.gov

HRMS provides the exact mass of the molecular ion (e.g., [M+H]⁺), often with an accuracy of less than 5 ppm. nih.gov This high accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass. The fragmentation patterns observed in the mass spectra can offer additional structural information, corroborating the proposed connectivity of the furan and triazole rings. researchgate.net This technique is essential for confirming the identity of newly synthesized compounds and for the analysis of metabolites in various studies. nih.govepa.gov

Table 3: Example of HRMS Data for a 1,2,4-Triazole Derivative

| Compound | Formula | Ion | Calculated m/z | Found m/z |

| Derivative Example | C₅₂H₄₁N₅ | [M+H]⁺ | 736.3440 | 736.3441 nih.gov |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound derivatives in the solid state. mdpi.comresearchgate.net This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the planarity of the individual heterocyclic rings. nih.govwikipedia.org

Table 4: Illustrative Crystallographic Data for a 1,2,4-Triazole Derivative

| Parameter | Value |

| Crystal System | Triclinic mdpi.com |

| Space Group | P-1 mdpi.com |

| a (Å) | 5.9308(2) mdpi.com |

| b (Å) | 10.9695(3) mdpi.com |

| c (Å) | 14.7966(4) mdpi.com |

| α (°) | 100.5010(10) mdpi.com |

| β (°) | 98.6180(10) mdpi.com |

| γ (°) | 103.8180(10) mdpi.com |

| Volume (ų) | 900.07(5) mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the conjugated π-system of this compound derivatives. researchgate.net The absorption of UV or visible radiation corresponds to the excitation of outer electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk

The UV-Vis spectra of these compounds typically show strong absorption bands in the range of 200-400 nm. libretexts.org These absorptions are generally attributed to π → π* transitions within the conjugated system formed by the interconnected furan and triazole rings. researchgate.netresearchgate.net The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the substitution pattern on the rings and the polarity of the solvent. shu.ac.uk Shifts in λmax can provide insights into the extent of conjugation and the electronic effects of different substituents. For instance, the gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a π → π* transition at 205 nm. researchgate.netrsc.org

Table 5: Typical UV-Vis Absorption Data for Triazole Derivatives

| Compound Type | Transition | Typical λmax (nm) |

| 1,2,3-Triazole (gas phase) | π → π | ~205 researchgate.net |

| Substituted 4H-1,2,4-Triazoles | π → π | 290 - 360 nih.gov |

| Phenylsulfonyl-2H-1,2,3-triazole | π → π* | 205 - 236 researchgate.net |

Theoretical and Computational Chemistry Investigations of 3 2 Furyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic characteristics of 1,2,4-triazole (B32235) derivatives. kaznu.kznih.gov By approximating the exchange-correlation energy, DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), can accurately predict the ground-state optimized geometry of molecules. kaznu.kzirjweb.comresearchgate.net

For 3-(2-Furyl)-1H-1,2,4-triazole, these calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles. Computational studies on similar structures reveal that the triazole and furyl rings are typically found to be nearly planar, a conformation that supports electronic delocalization across the molecule. irjweb.com The optimized geometry is the foundation for further analysis of the molecule's electronic properties and chemical behavior. nih.gov

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical interactions. irjweb.com DFT calculations are routinely used to determine the energies of these orbitals and the resulting energy gap. researchgate.net From these energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. irjweb.comajchem-a.com For this compound, the HOMO is typically distributed over the electron-rich furan (B31954) and triazole rings, while the LUMO is also delocalized across the π-system.

Table 1: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for a 3-Aryl-1,2,4-triazole System Calculated via DFT Note: These values are representative examples based on studies of similar compounds and are intended for illustrative purposes.

| Parameter | Symbol | Formula | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.6 to -4.6 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.2 to -0.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 4.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.25 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.3 to -3.5 |

| Electronegativity | χ | -µ | 3.5 to 4.3 |

| Electrophilicity Index | ω | µ² / 2η | 3.0 to 4.2 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. irjweb.comresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, regions of negative electrostatic potential (shown in red and orange) are rich in electrons and are susceptible to electrophilic attack. In this compound, these negative regions are expected to be concentrated around the nitrogen atoms of the triazole ring and the oxygen atom of the furan ring, due to their lone pairs of electrons. researchgate.net Regions of positive electrostatic potential (shown in blue) are electron-deficient and are targets for nucleophilic attack; these are typically found around the hydrogen atoms, particularly the N-H proton of the triazole ring. irjweb.com Green areas represent regions of neutral or near-zero potential. The MEP map provides a clear, three-dimensional guide to the molecule's polarity and its preferred sites for intermolecular interactions. researchgate.net

Tautomerism and Prototropic Equilibria in 1,2,4-Triazole Systems

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, a phenomenon where isomers (tautomers) differ in the location of a proton and a double bond. chemmethod.comresearchgate.net For a 3-substituted 1,2,4-triazole like this compound, three potential tautomeric forms can exist depending on the position of the labile hydrogen atom on the triazole ring: the 1H, 2H, and 4H tautomers. researchgate.net The equilibrium between these forms is crucial as it can significantly influence the molecule's chemical reactivity and its ability to interact with biological targets. researchgate.net

Computational methods, particularly DFT, are highly effective in predicting the relative stabilities of different tautomers. researchgate.net By calculating the total electronic energies or, more accurately, the Gibbs free energies of the optimized geometries of each possible tautomer (1H, 2H, and 4H), their relative thermodynamic stabilities can be determined. researchgate.net

Studies on analogous 3-hetaryl-1,2,4-triazoles have shown that the relative stability is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of the substituent. researchgate.net For 3-substituted triazoles, the 1H and 2H tautomers are generally found to be more stable than the 4H tautomer. The calculated energy differences allow for the prediction of the equilibrium population of each tautomer at a given temperature using the Boltzmann distribution. researchgate.net

Table 2: Hypothetical DFT-Calculated Relative Energies and Predicted Equilibrium Populations for Tautomers of this compound Note: These values are illustrative, based on general findings for 3-substituted-1,2,4-triazoles, to demonstrate the output of computational analysis.

| Tautomer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) at 298.15 K |

| 1H-Tautomer | 0.5 | 0.6 | 37.0 |

| 2H-Tautomer | 0.0 | 0.0 | 62.9 |

| 4H-Tautomer | 5.0 | 4.8 | 0.1 |

While computational predictions are powerful, experimental validation is essential to confirm the predominant tautomeric form, especially in solution where solvent effects can influence the equilibrium. A combined theoretical and experimental approach is often employed. researchgate.net

Computationally simulated spectroscopic data for the most stable predicted tautomers are compared with experimental measurements. For instance, UV-visible absorption spectra can be simulated for each tautomer using Time-Dependent DFT (TD-DFT). The calculated spectrum that best matches the experimental spectrum provides strong evidence for the presence of that specific tautomer. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental ¹H and ¹³C NMR data to help assign the correct structure.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. DFT calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. dnu.dp.uaisres.org

For the synthesis of the this compound core, several synthetic routes exist, including [3+2] cycloaddition reactions. frontiersin.org Computational studies of these mechanisms involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier (activation energy) that must be overcome for the reaction to proceed. A lower activation energy indicates a more favorable reaction pathway.

Analyzing Reaction Pathways: Comparing the energy profiles of different possible mechanisms to determine the most likely route.

Investigating Solvent Effects: Using continuum solvation models (like SMD or PCM) to understand how the solvent influences the reaction energetics and mechanism. researchgate.net

By modeling these pathways, chemists can understand the regioselectivity of a reaction, predict the most favorable reaction conditions, and even design more efficient synthetic strategies for producing this compound and its derivatives.

Applications of 3 2 Furyl 1h 1,2,4 Triazole and Its Derivatives in Non Biological Fields

Role as Versatile Building Blocks in Complex Organic Synthesis

The 3-(2-Furyl)-1H-1,2,4-triazole scaffold serves as a valuable synthon in the construction of more complex organic molecules. The presence of both the furan (B31954) and triazole rings offers multiple reaction sites for further functionalization, enabling the synthesis of a diverse array of derivatives with tailored properties.

The synthesis of the core this compound structure can be achieved through various established methods for 1,2,4-triazole (B32235) synthesis. Common strategies include the reaction of furan-2-carboximidates with hydrazides or the cyclization of furan-containing thiosemicarbazides. Once formed, the triazole ring can undergo N-alkylation or N-arylation, while the furan ring can participate in electrophilic substitution reactions, allowing for the introduction of a wide range of substituents. This synthetic flexibility makes this compound a key intermediate in the preparation of functional molecules for various applications.

Potential in Materials Science and Organic Electronic Devices

The unique electronic and photophysical properties of this compound derivatives have garnered significant interest in the field of materials science, particularly for applications in organic electronic devices.

Luminescent Properties and Optoelectronic Applications

Derivatives of 1,2,4-triazole are known to exhibit interesting luminescent properties. The combination of a donor moiety with the electron-accepting triazole core can lead to compounds with high quantum yields of fluorescence. nih.gov The furan ring in this compound can act as an electron-donating group, and by attaching other aromatic or heteroaromatic groups, it is possible to create conjugated systems with tunable emission properties. These materials have potential applications as emitters in organic light-emitting diodes (OLEDs). Research has shown that conjugated 4H-1,2,4-triazole derivatives can exhibit high luminescent properties and large quantum yields of emitted photons. nih.gov

A study on furan-substituted 1,2,4-triazole derivatives investigated their physical and chemical properties, highlighting their potential as core structures for small molecule acceptors in organic solar cells. researchgate.net The electronic properties of these compounds, such as their HOMO and LUMO energy levels, can be tuned by modifying the substituents on the furan and triazole rings, which is crucial for designing efficient optoelectronic materials.

Development of Conjugated Organic Compounds for Advanced Materials

The development of novel π-conjugated organic compounds is a key area of research in materials science for applications in organic electronics. The this compound unit can be incorporated into larger conjugated systems to create materials with specific electronic and optical properties. The combination of the electron-rich furan and electron-deficient triazole can facilitate intramolecular charge transfer (ICT), a phenomenon that is often desirable in materials for non-linear optics and organic photovoltaics.

The synthesis of new luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated with various aromatic and heteroaromatic systems has been reported to yield compounds with significant luminescent properties. nih.gov The synthetic accessibility of this compound allows for its integration into polymers and dendrimers, leading to the development of advanced materials for a range of applications, including sensors and organic field-effect transistors (OFETs).

Corrosion Inhibition Studies

Triazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in different corrosive media. ijcsi.pronih.gov The presence of heteroatoms (nitrogen and, in the case of furan, oxygen) and π-electrons in the aromatic rings allows these molecules to adsorb onto the metal surface, forming a protective film that inhibits the corrosion process.

A study on a furan derivative, 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro nih.govsciopen.comresearchgate.nettriazole-3-thione), demonstrated excellent corrosion inhibition for carbon steel in an acidic medium, with an efficiency of 99.4% at a concentration of 150 ppm. sciopen.com This high efficiency is attributed to the formation of a protective layer on the metallic surface. Similarly, furan and phenyl substituted triazolothiadiazine derivatives have been investigated as copper corrosion inhibitors, showing inhibition efficiencies up to 97%. researchgate.net

The adsorption of these inhibitors on the metal surface is facilitated by the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the furan and triazole rings, which can interact with the vacant d-orbitals of the metal. This leads to the formation of a stable, protective barrier that isolates the metal from the corrosive environment.

Table 1: Corrosion Inhibition Efficiency of Furan-Substituted Triazole Derivatives

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro nih.govsciopen.comresearchgate.nettriazole-3-thione) | Carbon Steel | 1.0 M HCl | 99.4 | sciopen.com |

| 1-(6,7-di(furan-2-yl)-7H- nih.govsciopen.comresearchgate.nettriazolo[3,4-b] nih.govijcsi.prosciopen.comthiadiazin-3-yl)ethanol | Copper | Borate buffer (pH 8.4) | 97 | researchgate.net |

This table is for illustrative purposes and includes data for furan-substituted triazole derivatives, highlighting the potential of the this compound scaffold in this application.

Catalytic Applications and Ligand Design in Transition Metal Chemistry (Implied Research Area)

While direct catalytic applications of this compound are not extensively reported, the broader class of 1,2,4-triazoles and their derivatives are well-known for their ability to act as ligands in transition metal chemistry. The nitrogen atoms of the triazole ring can coordinate to metal ions, forming stable complexes that can exhibit catalytic activity.

The furan moiety in this compound can influence the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. The oxygen atom of the furan ring could also potentially participate in coordination, leading to multidentate ligands. Transition metal complexes of triazole-based ligands have been synthesized and characterized, with studies exploring their applications in various catalytic reactions. nih.govrsc.orgresearchgate.net For example, palladium(II) complexes of 1,2,3-triazole-based phosphine (B1218219) ligands have shown excellent catalytic activity in α-alkylation reactions. rsc.org

The design of new ligands is a crucial aspect of developing novel catalysts. The synthetic accessibility and tunable electronic properties of this compound make it an attractive candidate for the development of new ligands for a variety of transition metal-catalyzed reactions, including cross-coupling reactions, oxidations, and reductions. This remains a promising area for future research.

Future Directions and Emerging Research Avenues for 3 2 Furyl 1h 1,2,4 Triazole Chemistry

Development of Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and minimized waste generation. The synthesis of 3-(2-Furyl)-1H-1,2,4-triazole and its derivatives is an area ripe for the application of these principles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products. nih.govmdpi.comrsc.org In the context of 1,2,4-triazole (B32235) synthesis, microwave-assisted methods have been shown to be highly efficient. For instance, the synthesis of various 1,2,4-triazole derivatives has been achieved in minutes under microwave irradiation, compared to several hours required for conventional heating methods. nih.govscielo.org.za This approach can be effectively applied to the synthesis of this compound, potentially from furan-based starting materials and triazole precursors.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. asianpubs.orgnih.gov This technique has been successfully employed for the synthesis of various 1,2,4-triazole derivatives, often at ambient temperature and with shorter reaction times. asianpubs.orgnih.gov The application of ultrasound in the synthesis of this compound could offer a more energy-efficient and environmentally benign pathway.

Solvent-Free and Catalytic Approaches: The development of solvent-free reaction conditions is a cornerstone of green chemistry. For the synthesis of 1,2,4-triazoles, methods utilizing solid-supported catalysts or reactions under solvent-free conditions have been reported. frontiersin.org Exploring such methodologies for this compound would eliminate the need for potentially hazardous organic solvents, thereby reducing the environmental footprint of its production. Furthermore, the development of recyclable and highly efficient catalysts for its synthesis is a key area for future research.

| Green Synthesis Method | Typical Reaction Time | Typical Yield (%) | Key Advantages |

| Microwave-Assisted | 1-30 minutes nih.govscielo.org.za | 80-97% nih.gov | Rapid heating, shorter reaction times, higher yields. |

| Ultrasound-Assisted | 30-60 minutes asianpubs.orgnih.gov | 70-90% | Enhanced reaction rates, milder conditions, energy efficiency. |

| Solvent-Free | Varies | Varies | Reduced solvent waste, simplified work-up, cost-effective. |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The presence of both a furan (B31954) and a 1,2,4-triazole ring in this compound offers a rich landscape for exploring novel chemical transformations. The distinct reactivity of each heterocyclic system can be exploited to create a diverse range of new molecules with unique properties.

Reactivity of the Furan Ring: The furan moiety is known to undergo a variety of reactions, including electrophilic substitution, cycloaddition (Diels-Alder reaction), and ring-opening reactions. Investigating these reactions in the context of this compound could lead to the synthesis of novel fused heterocyclic systems and functionalized derivatives. The electron-donating nature of the furan ring can influence the regioselectivity of these reactions.

Reactivity of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring can participate in various reactions, including N-alkylation, N-arylation, and electrophilic substitution at the nitrogen atoms. rsc.org The carbon atoms of the triazole ring are generally less reactive towards electrophiles but can undergo nucleophilic substitution under certain conditions. nih.gov Furthermore, the triazole ring can act as a ligand to coordinate with metal ions, opening up avenues in coordination chemistry and catalysis. wikipedia.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.govnih.gov While the target molecule is a 1,2,4-triazole, the principles of click chemistry, such as high efficiency and functional group tolerance, can inspire the development of novel, highly efficient cycloaddition reactions for the synthesis of functionalized 1,2,4-triazoles, including derivatives of this compound. frontiersin.orgresearchgate.net

Advanced Material Science Applications and Functional Materials Design

The unique electronic and structural features of this compound make it a promising building block for the design of novel functional materials with applications in electronics, optics, and polymer science.

Organic Light-Emitting Diodes (OLEDs): 1,2,4-Triazole derivatives have been investigated as electron-transporting and hole-blocking materials in OLEDs due to their electron-deficient nature. lifechemicals.com The incorporation of the furan moiety could further modulate the electronic properties, such as the HOMO/LUMO energy levels, leading to improved device performance. Future research could focus on synthesizing and characterizing derivatives of this compound for their potential use in OLEDs.

Polymers and Functional Materials: The bifunctional nature of this compound allows for its incorporation into polymer backbones or as a pendant group. This could lead to the development of polymers with enhanced thermal stability, specific electronic properties, or the ability to coordinate with metals. The furan ring can also participate in polymerization reactions, offering another route to novel polymeric materials. researchgate.net These materials could find applications as sensors, membranes, or in energy storage devices.

| Potential Application | Key Property of this compound |

| Organic Electronics (OLEDs) | Electron-deficient triazole ring, tunable electronic properties. |

| Functional Polymers | Bifunctionality for polymerization, thermal stability. |

| Metal-Organic Frameworks (MOFs) | Coordinating ability of the triazole ring. |

| Corrosion Inhibitors | Heterocyclic structure with nitrogen and oxygen atoms. |

Integration with Supramolecular Chemistry and Nanotechnology (Implied Research Area)

The ability of the 1,2,4-triazole ring to participate in hydrogen bonding and coordination with metal ions makes this compound an attractive candidate for the construction of supramolecular assemblies and for integration into nanotechnological systems.

Supramolecular Chemistry: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures such as gels, liquid crystals, and molecular cages. The furan ring can also participate in π-π stacking interactions, further contributing to the stability of these assemblies.

Nanotechnology: this compound and its derivatives can be used to functionalize the surface of nanoparticles, imparting specific properties such as improved dispersibility, targeted delivery, or catalytic activity. rsc.org The triazole moiety can act as a linker to attach other functional molecules to the nanoparticle surface. Furthermore, the self-assembly properties of this compound could be utilized to create ordered nanostructures on surfaces. The development of triazole-based composite nanoparticles for applications such as biodiesel production has been reported, highlighting the potential in this area. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(2-Furyl)-1H-1,2,4-triazole, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves cyclocondensation of furan-containing precursors with hydrazine derivatives. A one-pot method using NaOH as a base (yield: 65–80%) is efficient for triazole ring formation . Multi-step approaches may include introducing the furyl substituent via nucleophilic substitution or cross-coupling reactions . Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediates and final product purity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the triazole ring (δ 8.2–8.5 ppm for H-3, δ 150–160 ppm for C-3) and furyl protons (δ 6.3–7.4 ppm) .

- FT-IR : Identify N–H stretching (3100–3300 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 163.06) .

Q. What preliminary biological assays are suitable for evaluating the activity of this compound?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against S. aureus and E. coli to determine MIC values .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Kinetic assays for triazole-based inhibitors (e.g., CYP450 isoforms) using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

-

Purity Validation : Reanalyze compounds via HPLC and elemental analysis to rule out impurities (e.g., residual solvents affecting bioactivity) .

-

Standardized Assays : Reproduce studies under controlled conditions (pH, temperature) using reference strains/cell lines .

-

Meta-Analysis : Compare substituent effects (e.g., halogen vs. methoxy groups) to identify structure-activity trends (Table 1).

Table 1 : Biological Activity Variations in Triazole Derivatives

Substituent Antimicrobial Activity (MIC, μg/mL) Anticancer IC₅₀ (μM) 2-Furyl 8–16 (Gram+) 12–25 4-Chlorophenyl 4–8 (Gram+) 8–15 2-Methoxyphenyl 32–64 (Gram+) >50

Q. What strategies improve the pharmacological profile of this compound through structural modifications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the furyl group with thiophene or pyridine to enhance metabolic stability .

- Prodrug Design : Introduce ester or amide linkages to improve solubility (e.g., logP reduction from 2.5 to 1.8) .

- Co-crystallization : Enhance bioavailability by forming co-crystals with succinic acid (confirmed via XRD) .

Q. Which computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to fungal CYP51 (binding energy: −9.2 kcal/mol) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311G+(d,p) level to predict reactive sites (e.g., N-4 for electrophilic attacks) .

- MD Simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) in GROMACS .

Key Considerations for Data Interpretation

- Thermal Properties : Melting points vary significantly with purity (±10°C); always report DSC data .

- Solubility Challenges : Use co-solvents (DMSO:PBS, 1:9) for in vitro assays to avoid precipitation .

- Toxicity Screening : Prioritize Ames tests and hepatocyte cytotoxicity assays before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.